molecular formula C14H12FNO B284592 2-(4-Fluoroanilino)-1-phenylethanone

2-(4-Fluoroanilino)-1-phenylethanone

Cat. No.: B284592
M. Wt: 229.25 g/mol
InChI Key: PELCOUXEDBDFTE-UHFFFAOYSA-N
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Description

Alpha-(4-Fluorophenylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine atom attached to the phenyl ring and an amino group at the alpha position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)-1-phenylethanone can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the alpha-bromination of acetophenones can be carried out using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This method results in high selectivity and yield of alpha-bromo acetophenones.

Another method involves the use of pyridine hydrobromide perbromide as the brominating agent. This reaction is typically conducted at 90°C using acetic acid as a solvent . The molar ratio of substrate to brominator is usually 1.0:1.1, and the reaction time ranges from 4 to 5 hours.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield, cost-effectiveness, and safety. The use of electrochemical bromination techniques is particularly advantageous due to their scalability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Fluorophenylamino)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-(4-Fluorophenylamino)acetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-(4-Fluorophenylamino)acetophenone can be compared with other acetophenone derivatives, such as:

    4-Chloroacetophenone: Similar in structure but with a chlorine atom instead of fluorine.

    4-Bromoacetophenone: Contains a bromine atom, leading to different reactivity and applications.

    4-Methylacetophenone: Features a methyl group, affecting its physical and chemical properties.

The uniqueness of 2-(4-Fluoroanilino)-1-phenylethanone lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

2-(4-fluoroanilino)-1-phenylethanone

InChI

InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

PELCOUXEDBDFTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

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